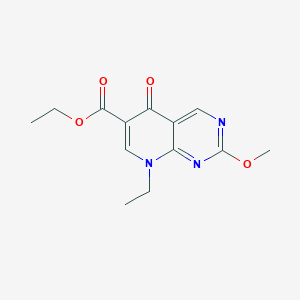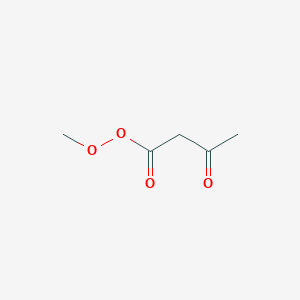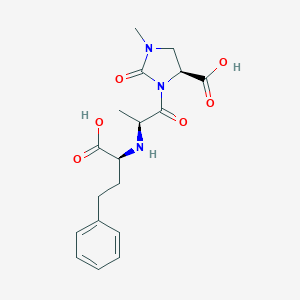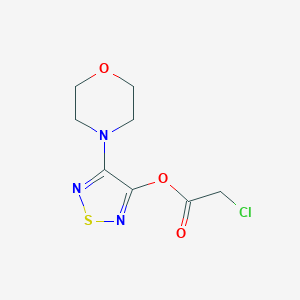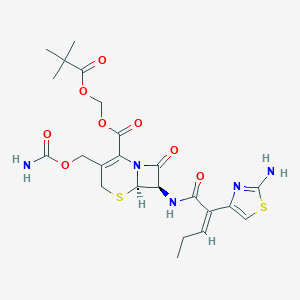
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-pentyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TBOA and is a potent inhibitor of glutamate transporters.
Mécanisme D'action
TBOA inhibits glutamate transporters by binding to the substrate-binding site and blocking the uptake of glutamate. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage.
Effets Biochimiques Et Physiologiques
TBOA has been shown to have significant effects on glutamate levels in the brain. In animal studies, TBOA has been shown to increase extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. TBOA has also been shown to increase the severity of seizures in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
TBOA is a potent inhibitor of glutamate transporters, making it a valuable tool for studying the role of glutamate in neurological disorders. However, its effects on glutamate levels can be unpredictable, and it can lead to excitotoxicity and neuronal damage. Additionally, TBOA is not selective for any particular glutamate transporter subtype, making it difficult to study the specific effects of individual transporters.
Orientations Futures
There are several potential future directions for research on TBOA. One area of interest is the development of more selective inhibitors of glutamate transporters that can be used to study the specific effects of individual transporters. Another area of interest is the development of TBOA derivatives that have reduced excitotoxicity and neuronal damage. Additionally, TBOA could be used as a tool for studying the role of glutamate in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.
Méthodes De Synthèse
The synthesis of TBOA involves the reaction between 4-ethynylphenyl magnesium bromide and 4-pentyl-2,6,7-trioxabicyclo[2.2.2]oct-5-ene-3,8-dione in the presence of a palladium catalyst. The reaction yields TBOA as a white crystalline solid.
Applications De Recherche Scientifique
TBOA has been extensively studied for its potential applications in neuroscience research. It is a potent inhibitor of glutamate transporters, which are responsible for the uptake of glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
108614-29-5 |
|---|---|
Nom du produit |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-pentyl- |
Formule moléculaire |
C18H22O3 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
1-(4-ethynylphenyl)-4-pentyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C18H22O3/c1-3-5-6-11-17-12-19-18(20-13-17,21-14-17)16-9-7-15(4-2)8-10-16/h2,7-10H,3,5-6,11-14H2,1H3 |
Clé InChI |
MCVGRCRCHYKXQU-UHFFFAOYSA-N |
SMILES |
CCCCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C |
SMILES canonique |
CCCCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C |
Autres numéros CAS |
108614-29-5 |
Synonymes |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-pentyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B20287.png)
![1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester](/img/structure/B20288.png)
![(2S,6S,8S,11S)-1,10-Diazatricyclo[6.4.01,8.02.6]dodecan-9,12-dione](/img/structure/B20291.png)
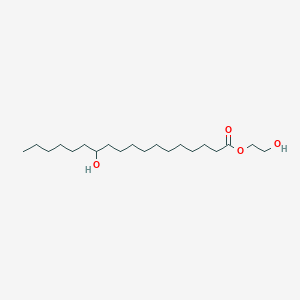
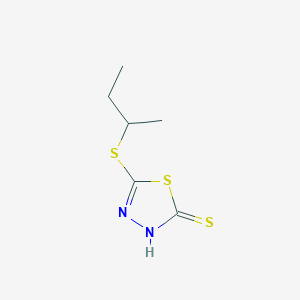
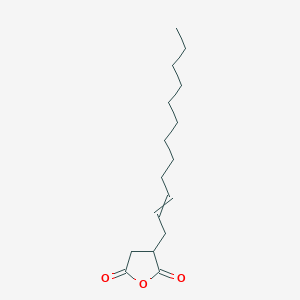
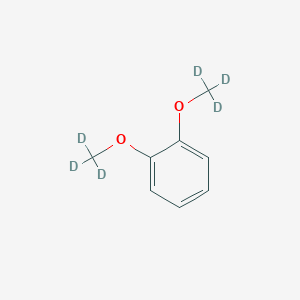
![Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate](/img/structure/B20307.png)

